3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a dimethylamino group, and an isoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable isoxazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography. The choice of solvents and reagents is carefully controlled to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorophenyl derivatives: Compounds like 2,6-dichlorophenylamine and 2,6-dichlorophenylacetic acid.
Isoxazole derivatives: Compounds like 5-methylisoxazole and 4-isoxazolecarboxylic acid
Uniqueness
3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the isoxazole ring contributes to its potential biological activities .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)-5-methyl-1,2-oxazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-8-11(14(21)17-7-19(2)3)13(18-20-8)12-9(15)5-4-6-10(12)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKTWUWORHTRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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